molecular formula C25H28ClN3O5 B2649140 ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate CAS No. 850906-59-1

ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate

Cat. No.: B2649140
CAS No.: 850906-59-1
M. Wt: 485.97
InChI Key: XPNPCGYOUXNSFL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydroisoquinoline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the tetrahydroisoquinoline with a chlorophenylmethyl halide.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.

    Final Coupling: The final step involves coupling the tetrahydroisoquinoline derivative with the piperazine derivative using esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting neurological disorders.

    Pharmacology: The compound’s interactions with various receptors can be studied to understand its potential therapeutic effects.

    Biological Research: It can be used as a tool to study cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine ring and have similar pharmacological properties.

    Tetrahydroisoquinoline Derivatives: Compounds such as tetrahydropapaveroline and salsolinol are structurally related and have been studied for their neurological effects.

Uniqueness

Ethyl 4-[2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetyl]piperazine-1-carboxylate is unique due to the combination of its structural features, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O5/c1-2-33-25(32)28-14-12-27(13-15-28)23(30)17-34-22-5-3-4-21-20(22)10-11-29(24(21)31)16-18-6-8-19(26)9-7-18/h3-9H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNPCGYOUXNSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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